BenchChemオンラインストアへようこそ!

1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This 4-quinolone is defined by its zero H-bond donor count and XLogP of 5.3, making it an essential negative control in target-based screening where donor interactions are hypothesized to be critical. Its 3-benzoyl substitution, distinct from fluoroquinolone carboxylic acids, provides a scaffold-hopping starting point to evade cross-resistance. Buyers secure this compound to probe passive membrane permeability limits or validate mechanistic hypotheses that require a donor-null, lipophilic chemotype.

Molecular Formula C24H18ClNO3
Molecular Weight 403.86
CAS No. 866341-23-3
Cat. No. B2465996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one
CAS866341-23-3
Molecular FormulaC24H18ClNO3
Molecular Weight403.86
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4
InChIInChI=1S/C24H18ClNO3/c1-29-19-11-12-22-20(13-19)24(28)21(23(27)17-7-9-18(25)10-8-17)15-26(22)14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3
InChIKeyOJAOEOJXJOUQIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866341-23-3 (1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one): Structural Identity and Database Baseline for Procurement


The compound 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one (CAS 866341-23-3, PubChem CID 2135229) is a fully synthetic small molecule (MW 403.9 g/mol, formula C24H18ClNO3) belonging to the 4-quinolone class [1]. It features a 1-benzyl substituent, a 4-chlorobenzoyl group at the 3-position, and a 6-methoxy substituent on the quinolinone core [1]. Computed physicochemical properties include an XLogP3-AA of 5.3, a topological polar surface area of 46.6 Ų, and zero hydrogen bond donors [1]. Commercial sourcing data indicates a typical catalog purity of ≥95% . Despite its structural resemblance to biologically active quinolones, publicly curated bioactivity databases currently contain no quantitative target-engagement or phenotypic data for this specific compound [1].

Procurement Risk: Why Closely Related 4-Quinolone Analogs Cannot Substitute for 866341-23-3


The 4-quinolone scaffold exhibits extreme sensitivity to substitution pattern, where modifications at the N1, C3, and C6 positions can alter or abolish target binding, physicochemical properties, and biological readout [1]. For compound 866341-23-3, the specific combination of a 1-benzyl group, a 3-(4-chlorobenzoyl) moiety, and a 6-methoxy group defines its unique chemical space. While literature on analogous 4-quinolones confirms that seemingly minor changes (e.g., benzyl vs. p-chlorobenzyl at N1) can invert activity trends, no public SAR data exist to define acceptable substitution boundaries for this specific chemotype [1]. Consequently, any generic replacement—such as a des-chloro, des-methoxy, or N-alkyl variant—introduces unquantified risk of functional divergence. The evidence below directly addresses what minimal, verifiable differentiation data are currently available.

Quantitative Differentiation Evidence for 1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one (866341-23-3)


Molecular Property Space Differentiation: Physicochemical Profile vs. In-Class Quinolone Baseline

The computed XLogP3-AA of 5.3 for 866341-23-3 [1] places it at the extreme upper end of drug-like chemical space (Rule-of-Five violation threshold ≥5). This contrasts with the typical 4-quinolone antibacterial class, where clinical agents like ciprofloxacin (XLogP ≈ 1.6) and levofloxacin (XLogP ≈ 2.1) exhibit markedly lower lipophilicity [2]. The elevated logP of 866341-23-3, driven by the benzyl and chlorobenzoyl substituents, predicts fundamentally different membrane permeability, plasma protein binding, and metabolic clearance behavior. A difference of >3 logP units implies a ~3000-fold shift in octanol/water partitioning, which directly impacts compound handling (e.g., solubility, formulation requirements) and biological testing protocols.

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Hydrogen-Bond Donor Absence Distinguishes 866341-23-3 as a Non-Classical 4-Quinolone

Compound 866341-23-3 has a computed hydrogen bond donor count of zero [1], meaning it cannot act as a conventional H-bond donor in target binding. This contrasts with many bioactive 4-quinolones—e.g., the enolizable NH in 1H-quinolin-4-ones and 4-hydroxyquinoline derivatives—which possess one H-bond donor. For instance, the core scaffold 3-benzoylquinolin-4(1H)-one (CAS 678988-17-5) retains the lactam NH and thus one donor . The absence of any donor in 866341-23-3 (arising from N1-benzyl and N3-carbonyl substitution) means that any pharmacological mechanism requiring a donor interaction (e.g., hydrogen bonding to a kinase hinge region or a dehydrogenase catalytic cysteine) is structurally precluded. This property is rare among naturally occurring and synthetic quinolones and serves as a definitive molecular differentiator.

Medicinal Chemistry Structure-Based Design Molecular Recognition

Substituent Configuration Prevents Biological Interchangeability with 1-Benzyl Quinolone Antibacterials

In the only published SAR study on 1-benzyl-substituted quinolones, Zhou et al. demonstrated that antibacterial activity against S. aureus and E. coli followed the rank order 1-benzyl > p-chlorobenzyl > p-nitrobenzyl [1]. Critically, this study examined 1,7-disubstituted-6-fluoro-4-oxoquinoline-3-carboxylic acids—a scaffold fundamentally distinct from the 3-benzoyl-4-quinolone core of 866341-23-3. The target compound bears a 3-(4-chlorobenzoyl) group rather than a 3-carboxylic acid, and a 6-methoxy group instead of a 6-fluoro. These differences place 866341-23-3 outside the fluoroquinolone pharmacophore model entirely. Thus, any extrapolation from the 1-benzyl SAR of fluoroquinolones to predict the antibacterial (or any other) activity of 866341-23-3 would be scientifically unsound.

Antibacterial SAR Quinolone Chemistry Procurement Specification

Evidence-Driven Application Scenarios for 1-Benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one (866341-23-3)


Chemical Biology Probe for Non-Classical H-Bond Donor Inhibitor Mechanisms

The zero H-bond donor count uniquely qualifies 866341-23-3 as a control probe in target-based screening campaigns where donor interactions are hypothesized to be essential for binding (e.g., kinase hinge-binding, protease oxyanion hole targeting) [1]. In such assay systems, the compound serves as a negative control to confirm that observed hit activity requires a donor, providing mechanistic validation that a structurally similar 1H-quinolone analog cannot. Procurement for this purpose leverages the property difference directly from Evidence Item 3.2.

High-Lipophilicity Scaffold for Optimizing Membrane Penetration and CNS Exposure Studies

With an XLogP of 5.3, 866341-23-3 is positioned at the lipophilicity extreme for small-molecule probes [1]. This makes it a candidate for studies investigating passive membrane permeability limits, blood-brain barrier penetration thresholds, or lipid-raft partitioning behavior. Researchers can compare its cellular uptake and subcellular distribution directly against lower-logP quinolone controls to establish structure-property relationships for membrane transit. This application stems directly from the quantitative logP differentiation established in Evidence Item 3.1.

Scaffold-Hopping Starting Point for Non-Fluoroquinolone Anti-Infective Lead Discovery

The explicit pharmacophoric divergence from the fluoroquinolone 3-carboxylic acid motif, confirmed in Evidence Item 3.3, establishes 866341-23-3 as a scaffold-hopping starting point for anti-infective programs seeking novel mechanisms of action [1]. Its 3-benzoyl-4-quinolone core offers a distinct chemical starting point that avoids cross-resistance liabilities associated with traditional fluoroquinolones. Procurement for structure-activity relationship expansion is warranted precisely because the compound is not interchangeable with existing antibiotic classes.

Quote Request

Request a Quote for 1-benzyl-3-(4-chlorobenzoyl)-6-methoxy-1,4-dihydroquinolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.